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Compound of Interest

Compound Name: Allyl-d5 alcohol

Cat. No.: B011090 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Allyl-d5 alcohol (2-Propen-

1,1,2,3,3-d5-1-ol), a deuterated isotopologue of allyl alcohol. This document is intended for use

by researchers, scientists, and professionals in drug development and other scientific fields

who utilize stable isotope-labeled compounds. It covers the physicochemical properties,

synthesis, analytical characterization, and key applications of Allyl-d5 alcohol, including

detailed experimental protocols and workflow visualizations.

Physicochemical Properties and Safety Information
Allyl-d5 alcohol is chemically similar to its non-deuterated counterpart but possesses a higher

mass due to the substitution of five hydrogen atoms with deuterium. This isotopic substitution

makes it an invaluable tool in mass spectrometry-based analytical methods and for probing

reaction mechanisms.

Table 1: Physicochemical Properties of Allyl-d5 Alcohol vs. Allyl Alcohol
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Property
Allyl-d5 Alcohol
(D₂C=CDCD₂OH)

Allyl Alcohol
(H₂C=CHCH₂OH)

Molecular Formula C₃HD₅O C₃H₆O

Molecular Weight 63.11 g/mol [1] 58.08 g/mol

CAS Number 102910-30-5[1] 107-18-6

Appearance Clear, colorless liquid
Clear, colorless liquid with a

pungent, mustard-like odor

Density 0.926 g/mL at 25 °C 0.854 g/mL at 20 °C

Boiling Point 96-98 °C 97 °C

Melting Point -129 °C -129 °C

Refractive Index (n20/D) 1.41 1.413

Isotopic Purity (Typical) ≥98 atom % D Not Applicable

Safety and Handling:

Allyl-d5 alcohol carries similar hazards to unlabeled allyl alcohol. It is a highly flammable liquid

and is toxic if swallowed, in contact with skin, or inhaled. It causes skin and serious eye

irritation and may cause respiratory irritation. It is also very toxic to aquatic life.

Signal Word: Danger

Hazard Codes: H225, H301 + H331, H310, H315, H319, H335

Precautions: Handle in a well-ventilated fume hood, wear appropriate personal protective

equipment (gloves, safety glasses, lab coat), and keep away from ignition sources. Store at

room temperature away from light and moisture.

Synthesis of Allyl-d5 Alcohol
The synthesis of highly deuterated compounds like Allyl-d5 alcohol requires methods that

facilitate hydrogen-deuterium (H/D) exchange at all non-exchangeable C-H positions. Modern
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catalytic methods using deuterium oxide (D₂O) as an inexpensive and safe deuterium source

are preferred.

Experimental Protocol: Iridium-Catalyzed H/D Exchange
This protocol is a representative example based on modern methods for the α-deuteration of

alcohols, extended to achieve full deuteration.[2]

Objective: To synthesize Allyl-d5 alcohol from allyl alcohol via catalytic H/D exchange.

Materials:

Allyl alcohol

Iridium(III) bipyridonate catalyst (Ir-1)[2]

Sodium carbonate (Na₂CO₃)

Deuterium oxide (D₂O, 99.9 atom % D)

Anhydrous toluene

Schlenk tube and manifold

Magnetic stirrer and heating block

Procedure:

Catalyst Preparation: In a glovebox, add the Iridium catalyst Ir-1 (1 mol%) and Na₂CO₃ (10

mol%) to a Schlenk tube equipped with a magnetic stir bar.

Reaction Setup: Remove the Schlenk tube from the glovebox. Add allyl alcohol (1.0 mmol),

D₂O (5.0 mmol, 5 equivalents), and anhydrous toluene (2 mL) to the tube under an inert

atmosphere (e.g., Argon).

Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous

stirring. The H/D exchange will occur at the α- and vinylic positions. To drive the equilibrium
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towards full deuteration, the reaction may need to be run for an extended period (24-48

hours) or with periodic removal of H₂O/HDO and replenishment with fresh D₂O.

Workup: After cooling to room temperature, add diethyl ether (10 mL) and a small amount of

anhydrous magnesium sulfate to the reaction mixture.

Purification: Filter the mixture to remove the catalyst and drying agent. The solvent is then

carefully removed by rotary evaporation. The crude product is purified by fractional distillation

under an inert atmosphere to yield pure Allyl-d5 alcohol.

Characterization: Confirm the isotopic purity and structure of the final product using ²H NMR

spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Synthesis Workflow
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Caption: Workflow for the synthesis of Allyl-d5 alcohol.
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Analytical Characterization
Confirming the identity and isotopic purity of Allyl-d5 alcohol is critical. The primary techniques

are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy
¹H NMR: In a fully deuterated Allyl-d5 alcohol sample, the ¹H NMR spectrum will be

significantly simplified. The only expected signal is a broad singlet corresponding to the

hydroxyl (-OH) proton. The chemical shift of this proton is solvent-dependent and it will

disappear upon shaking the sample with D₂O. The characteristic complex multiplets from the

vinyl and allylic protons of unlabeled allyl alcohol will be absent.

¹³C NMR: The ¹³C NMR spectrum will show three signals, but their appearance will be

altered by the attached deuterium. Carbons bonded to deuterium (C-D) typically show a

multiplet pattern (e.g., a triplet for a -CD₂ group) due to C-D coupling and have significantly

reduced signal intensity in proton-decoupled spectra.

²H NMR (Deuterium NMR): This is the most direct method to confirm deuteration. The ²H

NMR spectrum is expected to show three distinct signals corresponding to the three different

chemical environments of the deuterium atoms: D₂C=, =CD-, and -CD₂OH. The integration

of these signals can be used to confirm the position and extent of deuteration at each site.[3]

Table 2: Expected NMR Data for Allyl-d5 Alcohol
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Nucleus Position
Expected Chemical
Shift (δ, ppm)

Expected
Multiplicity

¹H -OH Variable (e.g., 1.5-4.0) Broad Singlet

¹³C C1 (-CD₂OH) ~63
Triplet (due to C-D

coupling)

¹³C C2 (=CD-) ~135
Triplet (due to C-D

coupling)

¹³C C3 (D₂C=) ~118
Triplet (due to C-D

coupling)

²H C1 (-CD₂OH) ~4.1 Singlet

²H C2 (=CD-) ~5.9 Singlet

²H C3 (D₂C=) ~5.2 Singlet

(Note: ¹³C chemical

shifts are based on

unlabeled allyl alcohol

and will be similar for

the deuterated analog.

Multiplicity is for a

non-decoupled

spectrum.)

Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight and assess isotopic purity.

Molecular Ion: The molecular ion peak ([M]⁺) for Allyl-d5 alcohol will appear at m/z 63.11.

The mass shift of +5 compared to unlabeled allyl alcohol (m/z 58.08) confirms the

incorporation of five deuterium atoms.

Fragmentation Pattern: Alcohols typically undergo α-cleavage and dehydration in the mass

spectrometer.
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α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen is expected. For D₂C=CD-

CD₂OH, this would involve the loss of a deuterated vinyl radical (•CD=CD₂) to give a

resonance-stabilized cation [CD₂OH]⁺ at m/z 33.

Dehydration: Loss of a water molecule (H₂O, HDO, or D₂O) can occur. A peak at M-18

(loss of H₂O), M-19 (loss of HDO), or M-20 (loss of D₂O) might be observed.

Other Fragments: Fragments corresponding to the loss of deuterium atoms or other small

neutral molecules may also be present.

Applications in Research and Development
Internal Standard for Quantitative Analysis
Deuterated compounds are ideal internal standards (IS) for quantitative mass spectrometry

(e.g., LC-MS/MS, GC-MS) because they have nearly identical chemical and physical properties

to the analyte but are distinguishable by mass.[4][5]

Objective: To quantify the concentration of unlabeled allyl alcohol in a sample matrix (e.g.,

plasma) using Allyl-d5 alcohol as an internal standard with LC-MS/MS.

Materials:

Allyl alcohol (analyte standard)

Allyl-d5 alcohol (internal standard, IS)

Acetonitrile (ACN) with 0.1% formic acid

Water with 0.1% formic acid

Sample matrix (e.g., blank human plasma)

LC-MS/MS system with an ESI source and a C18 column

Procedure:

Stock Solutions: Prepare stock solutions of allyl alcohol and Allyl-d5 alcohol (IS) in

methanol at 1 mg/mL.
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Calibration Standards: Prepare a series of calibration standards by spiking known

concentrations of allyl alcohol into the blank plasma. A typical range might be 1-1000 ng/mL.

Working IS Solution: Prepare a working IS solution of Allyl-d5 alcohol at a fixed

concentration (e.g., 100 ng/mL) in ACN.

Sample Preparation (Protein Precipitation): a. To 50 µL of each calibration standard, quality

control (QC) sample, and unknown sample, add 150 µL of the working IS solution. b. Vortex

for 30 seconds to mix and precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes. d.

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis:

LC Method: Use a C18 column with a gradient elution, for example:

Mobile Phase A: Water + 0.1% Formic Acid

Mobile Phase B: ACN + 0.1% Formic Acid

Gradient: 5% B to 95% B over 5 minutes.

MS/MS Method (MRM): Monitor the specific mass transitions for the analyte and the IS.

For example:

Allyl alcohol: m/z 59 → 41 (precursor → product ion)

Allyl-d5 alcohol: m/z 64 → 44 (precursor → product ion)

Data Analysis: a. Integrate the peak areas for both the analyte and the IS for each injection.

b. Calculate the Peak Area Ratio (PAR) = Analyte Area / IS Area. c. Construct a calibration

curve by plotting the PAR against the known concentration of the calibration standards. d.

Determine the concentration of allyl alcohol in the unknown samples by interpolating their

PAR values from the calibration curve.
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Caption: Workflow for using Allyl-d5 alcohol as an internal standard.
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Kinetic Isotope Effect (KIE) Studies
The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by

determining if a C-H bond is broken in the rate-determining step of a reaction.[6] This is

achieved by comparing the reaction rate of the normal substrate with that of its deuterated

counterpart. A significant difference in rates (a kH/kD > 1, typically 2-7 for primary KIEs)

indicates that the C-D bond cleavage is part of the rate-limiting step.

Objective: To determine the primary kinetic isotope effect for the oxidation of allyl alcohol to

acrolein, to probe if the C-H bond cleavage at the C1 position is rate-limiting.

Materials:

Allyl alcohol

Allyl-d5 alcohol

Oxidizing agent (e.g., Pyridinium chlorochromate, PCC)

Inert solvent (e.g., Dichloromethane, DCM)

Internal standard for quantification (e.g., dodecane)

GC-MS or NMR spectrometer for monitoring reaction progress

Procedure:

Reaction Setup (Two parallel reactions):

Reaction A (Protiated): In a flask, dissolve allyl alcohol (1.0 mmol) and an internal standard

(0.5 mmol) in DCM (10 mL).

Reaction B (Deuterated): In a separate, identical flask, dissolve Allyl-d5 alcohol (1.0

mmol) and the same internal standard (0.5 mmol) in DCM (10 mL).

Reaction Initiation: Bring both reaction flasks to a constant temperature (e.g., 25 °C). At time

t=0, add the oxidizing agent (e.g., PCC, 1.1 mmol) to each flask simultaneously with vigorous

stirring.
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Monitoring Progress: At timed intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small

aliquot from each reaction mixture. Immediately quench the reaction in the aliquot by passing

it through a short plug of silica gel to remove the oxidant.

Analysis: Analyze the quenched aliquots by GC-MS or NMR to determine the concentration

of the remaining allyl alcohol (or Allyl-d5 alcohol) relative to the constant concentration of

the internal standard.

Data Analysis: a. For each reaction (A and B), plot the concentration of the starting alcohol

versus time. b. Determine the initial reaction rate for both the protiated (kH) and deuterated

(kD) reactions from the initial slope of the concentration vs. time plots. This can be done by

fitting the data to an appropriate rate law (e.g., pseudo-first-order). c. Calculate the Kinetic

Isotope Effect as the ratio of the rate constants: KIE = kH / kD.
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Caption: Logical workflow for a parallel KIE experiment.

Metabolic Tracer Studies
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Allyl-d5 alcohol can be used as a tracer to study the metabolic fate of allyl alcohol in biological

systems. The liver enzyme alcohol dehydrogenase (ADH) metabolizes allyl alcohol to the

highly reactive and toxic aldehyde, acrolein. By administering Allyl-d5 alcohol and analyzing

the metabolites by mass spectrometry, researchers can trace the pathway and quantify the

formation of deuterated acrolein and its subsequent adducts.

Allyl-d5 Alcohol
(D2C=CD-CD2OH)

Acrolein-d4
(D2C=CD-CDO)

Oxidation

GSH Depletion Cellular Adducts
(e.g., with Glutathione, GSH)

Alcohol Dehydrogenase (ADH)
+ NAD+

Hepatotoxicity
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Caption: Metabolic activation of Allyl-d5 alcohol to toxic acrolein-d4.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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